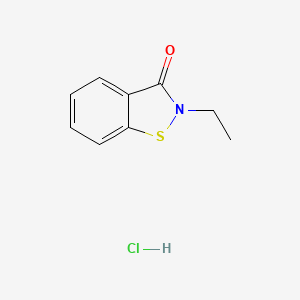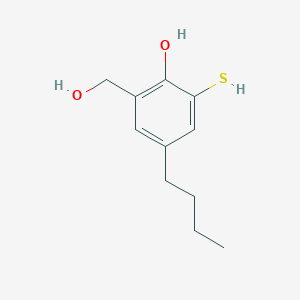
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound with a complex structure that includes a butyl group, a hydroxymethyl group, and a sulfanyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol typically involves multi-step organic reactions. One common method is the alkylation of a phenol derivative with a butyl halide, followed by the introduction of a hydroxymethyl group through a formylation reaction. The sulfanyl group can be introduced via thiolation using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted phenol.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butylphenol: Lacks the hydroxymethyl and sulfanyl groups, making it less reactive.
2-(Hydroxymethyl)phenol: Lacks the butyl and sulfanyl groups, affecting its solubility and reactivity.
6-Sulfanylphenol: Lacks the butyl and hydroxymethyl groups, influencing its chemical behavior.
Uniqueness
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the combination of functional groups that confer distinct chemical properties and potential applications. The presence of the butyl group enhances its hydrophobicity, the hydroxymethyl group provides additional reactivity, and the sulfanyl group offers redox activity.
Propriétés
Numéro CAS |
88661-11-4 |
|---|---|
Formule moléculaire |
C11H16O2S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
4-butyl-2-(hydroxymethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-2-3-4-8-5-9(7-12)11(13)10(14)6-8/h5-6,12-14H,2-4,7H2,1H3 |
Clé InChI |
IEIOXPULXLSSIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C(=C1)S)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


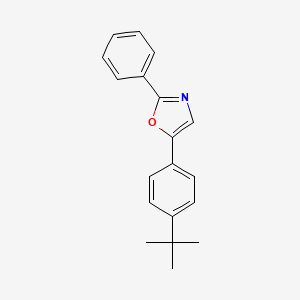
![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
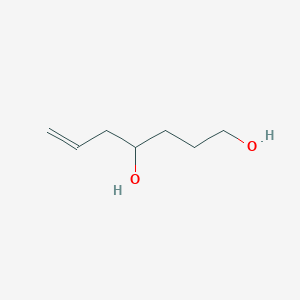
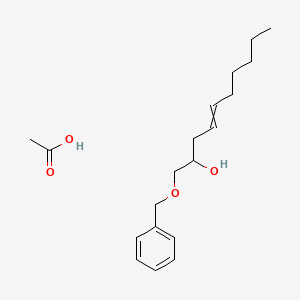


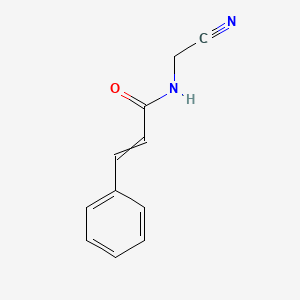
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
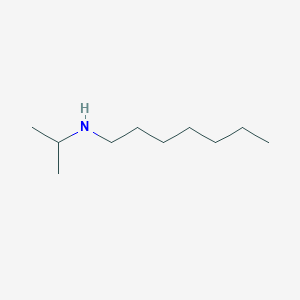

![1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene](/img/structure/B14388080.png)
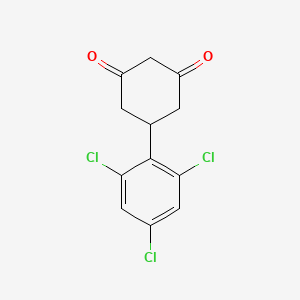
![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)
